molecular formula C15H11ClO B1314522 9-Methylfluorene-9-carbonyl chloride CAS No. 82102-37-2

9-Methylfluorene-9-carbonyl chloride

Cat. No.: B1314522
CAS No.: 82102-37-2
M. Wt: 242.7 g/mol
InChI Key: ZQYOOHGEBHBNTP-UHFFFAOYSA-N
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Description

9-Methylfluorene-9-carbonyl chloride ( 82102-37-2) is a specialized organic building block with the molecular formula C15H11ClO and a molecular weight of 242.70 g/mol . This compound is characterized by its 9-methylfluorene skeleton coupled with a highly reactive acid chloride group (-C(=O)Cl), a structure that can be represented by the SMILES notation CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)Cl . As an acyl chloride, it serves as a versatile intermediate in synthetic organic chemistry, particularly for introducing the sterically hindered 9-methylfluorenyl-9-carbonyl group into target molecules. Its primary research applications include its use as a key reagent for the synthesis of more complex organic compounds and its potential role as a protecting group or a precursor for functional materials. Researchers value this compound for the unique steric and electronic properties conferred by the fluorene moiety, which can be leveraged in materials science and pharmaceutical research. This product is strictly for industrial and scientific research purposes . Handle with extreme care as it is classified as a dangerous good (UN# 3261) and is a corrosive substance causing severe skin burns and eye damage (Hazard Statement H314) . Appropriate personal protective equipment and safe handling procedures in a well-ventilated place are mandatory .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methylfluorene-9-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYOOHGEBHBNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548398
Record name 9-Methyl-9H-fluorene-9-carbonyl chloride
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Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82102-37-2
Record name 9-Methyl-9H-fluorene-9-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorene, 9-methyl, 9-carbonylchloride
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Synthetic Strategies for 9 Methylfluorene 9 Carbonyl Chloride

Established Synthetic Pathways to Fluorene-9-carbonyl Architectures

The foundational step in synthesizing many 9-substituted fluorenes, including the target compound, is the preparation of the fluorene-9-carbonyl skeleton, most commonly as fluorene-9-carboxylic acid. This intermediate is accessible through several well-documented pathways starting from fluorene (B118485) itself.

One prevalent industrial method involves the reaction of fluorene with a dialkyl carbonate, such as diethyl carbonate, in the presence of a strong base. google.comgoogle.com This process typically uses an alkali metal hydride (e.g., sodium hydride) or a potassium alcoholate (e.g., potassium ethylate) to deprotonate the acidic C9-position of fluorene. google.comprepchem.com The resulting fluorenyl anion then acts as a nucleophile, attacking the dialkyl carbonate to form an intermediate fluorene-9-carboxylic acid ester. Subsequent saponification (hydrolysis under basic conditions) followed by acidic workup yields the desired fluorene-9-carboxylic acid. google.comgoogle.com

Another established route involves the metalation of fluorene using a strong organometallic base, such as n-butyllithium, to generate the 9-fluorenyl anion. orgsyn.org This anion is then quenched with carbon dioxide (in the form of dry ice) to introduce the carboxyl group at the 9-position, a standard method for forming carboxylic acids from organometallic reagents.

A third, less common approach is a variation of the Friedel-Crafts reaction, where phenanthrene (B1679779) is treated with reagents like ethyl trichloroacetate (B1195264) in the presence of a Lewis acid such as aluminum chloride. orgsyn.org

These established methods provide a reliable foundation for accessing the key fluorene-9-carboxylic acid intermediate, which is the branching point for the synthesis of more complex derivatives.

Table 1: Comparison of Established Synthetic Routes to Fluorene-9-carboxylic acid
MethodKey ReagentsGeneral ConditionsReference
Base-mediated CarboxylationFluorene, Dialkyl Carbonate, Alkali Metal Hydride or Potassium AlcoholateReaction at 40-80°C, followed by saponification and acid neutralization. google.com
Organometallic CarboxylationFluorene, n-Butyllithium, Carbon Dioxide (Dry Ice)Formation of fluorenyl anion with n-BuLi, followed by quenching with CO₂. orgsyn.org
Friedel-Crafts Type ReactionPhenanthrene, Ethyl trichloroacetate, Aluminum chlorideLewis acid-catalyzed reaction. orgsyn.org

Precursor Chemistry: 9-Methyl-9H-fluorene-9-carboxylic Acid Derivatization

The direct precursor to 9-Methylfluorene-9-carbonyl chloride is 9-Methyl-9H-fluorene-9-carboxylic acid. sigmaaldrich.com The synthesis of this precursor involves the introduction of a methyl group at the 9-position of the fluorene ring. A logical and efficient pathway begins with the ester form, methyl 9H-fluorene-9-carboxylate, which can be synthesized by the acid-catalyzed reaction of fluorene-9-carboxylic acid with methanol. ontosight.ai

The acidic proton at the C9-position of the fluorene ester can be removed by a suitable base to form a carbanion. This nucleophilic carbanion is then alkylated via reaction with a methylating agent, such as methyl iodide, to yield methyl 9-methyl-9H-fluorene-9-carboxylate. Subsequent hydrolysis of this ester provides the required 9-Methyl-9H-fluorene-9-carboxylic acid.

The final step in the sequence is the conversion of the carboxylic acid group into a carbonyl chloride (acyl chloride). This is a standard and highly efficient transformation in organic synthesis, commonly achieved using a chlorinating agent like thionyl chloride (SOCl₂). libretexts.org The carboxylic acid reacts with thionyl chloride, where the hydroxyl group is converted into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org A chloride ion, either from the thionyl chloride or generated in situ, then acts as a nucleophile, attacking the carbonyl carbon. The collapse of the resulting tetrahedral intermediate expels the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the reaction to completion and yielding the final this compound product. youtube.com

Table 2: Key Transformation in Precursor Derivatization
Reaction StepStarting MaterialKey ReagentProductReference
EsterificationFluorene-9-carboxylic acidMethanol, Acid CatalystMethyl 9H-fluorene-9-carboxylate ontosight.ai
AlkylationMethyl 9H-fluorene-9-carboxylateBase, Methyl IodideMethyl 9-methyl-9H-fluorene-9-carboxylateN/A
HydrolysisMethyl 9-methyl-9H-fluorene-9-carboxylateAcid or Base9-Methyl-9H-fluorene-9-carboxylic acidN/A
Chlorination9-Methyl-9H-fluorene-9-carboxylic acidThionyl chloride (SOCl₂)This compound libretexts.org

Advancements in Synthetic Routes to this compound

While the fundamental synthetic route to this compound relies on classical organic reactions, a significant advancement lies in the development and application of the final compound as a specialized reagent. The compound is widely known by the trade name COgen, where it serves as a solid, stable, and easily handled surrogate for carbon monoxide gas in palladium-catalyzed carbonylation reactions. sigmaaldrich.comchemdad.com

This application represents a major synthetic advancement because it circumvents the significant hazards and technical challenges associated with using gaseous carbon monoxide, which is highly toxic and flammable. By providing a solid precursor that releases CO in situ under specific reaction conditions, this compound enhances the safety and accessibility of carbonylation chemistry. This allows for the efficient synthesis of a wide variety of important chemical structures. sigmaaldrich.com

The use of this reagent is compatible with numerous building blocks and has proven effective in the formation of key functional groups, as detailed below. sigmaaldrich.comchemdad.com The development of this compound as a CO surrogate is therefore a notable advancement in synthetic methodology, facilitating cleaner, safer, and more convenient routes to valuable chemical products.

Table 3: Applications of this compound (COgen) in Palladium-Catalyzed Carbonylations
Target Functional GroupReaction TypeSignificanceReference
KetonesCross-coupling of aryl halides/triflates with organometallic reagents under a CO atmosphere.Provides a key building block in many complex molecules. sigmaaldrich.comchemdad.com
AmidesAminocarbonylation, involving the coupling of an aryl/vinyl halide or triflate with an amine and CO.Fundamental linkage in pharmaceuticals and polymers. sigmaaldrich.comchemdad.com
EstersAlkoxycarbonylation, where an aryl/vinyl halide or triflate reacts with an alcohol and CO.Common functional group in materials science and natural products. sigmaaldrich.comchemdad.com

Mechanistic Investigations of Carbon Monoxide Release from 9 Methylfluorene 9 Carbonyl Chloride Cogen

Catalytic Decarbonylation Mechanisms

The liberation of carbon monoxide from 9-Methylfluorene-9-carbonyl chloride is not a spontaneous process but rather a carefully orchestrated event mediated by a palladium catalyst. The mechanism involves a series of steps within a catalytic cycle, ensuring the efficient and controlled release of CO.

Palladium-Catalyzed Carbon Monoxide Release Pathways

The catalytic cycle for the decarbonylation of this compound is believed to proceed through a sequence of fundamental organometallic reactions. While the precise details can be influenced by the specific reaction conditions, a generally accepted pathway involves:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-chlorine bond and the formation of a palladium(II) acyl complex.

Decarbonylation: The key CO-releasing step is the decarbonylation of the palladium(II) acyl intermediate. This process involves the expulsion of a molecule of carbon monoxide and the formation of a palladium(II) alkyl complex.

Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the palladium(II) alkyl complex. This regenerates the active palladium(0) catalyst and produces 9-methylfluorene as a byproduct. The regenerated catalyst can then enter another cycle, allowing for the continuous generation of carbon monoxide.

Role of Ligands and Bases in Catalytic Activation

The efficiency and selectivity of the palladium-catalyzed decarbonylation of this compound are profoundly influenced by the choice of ligands and the presence of a base.

Ligands: Phosphine (B1218219) ligands are commonly employed and play a multifaceted role in the catalytic cycle. They stabilize the palladium catalyst, preventing its decomposition into inactive palladium black. Furthermore, the electronic and steric properties of the phosphine ligand can modulate the reactivity of the palladium center. For instance, electron-rich and bulky phosphines, such as tri-tert-butylphosphine, can enhance the rate of oxidative addition and influence the stability of the intermediates. Bidentate phosphine ligands, like 1,3-bis(diphenylphosphino)propane (DPPP), have also been utilized, and their bite angle and flexibility can impact the geometry and reactivity of the palladium complexes, thereby affecting the efficiency of the decarbonylation process.

Bases: An amine base is often a crucial component for the activation of COgen. The base is believed to facilitate the initial steps of the catalytic cycle. It can deprotonate any protic species in the reaction mixture that might interfere with the catalyst. More importantly, the base can interact with the palladium catalyst or the acyl chloride substrate, promoting the formation of the active catalytic species and facilitating the oxidative addition step.

Kinetic Studies of Carbon Monoxide Generation

While detailed quantitative kinetic data for the decarbonylation of this compound is not extensively reported in the public domain, qualitative observations from various studies provide insights into the rate of CO release. The generation of carbon monoxide from COgen is described as a controlled process, with the rate being dependent on several factors:

FactorEffect on CO Release Rate
Temperature Increasing the temperature generally accelerates the rate of CO release, as it provides the necessary activation energy for the steps in the catalytic cycle.
Catalyst Concentration A higher concentration of the palladium catalyst leads to a faster rate of CO generation.
Ligand Type The electronic and steric properties of the phosphine ligand can influence the kinetics of the reaction.
Base The choice and concentration of the amine base can affect the rate of catalyst activation and, consequently, the rate of CO release.

The controlled nature of CO release from COgen is a significant advantage, allowing for its use in reactions where a slow and sustained delivery of carbon monoxide is required. This contrasts with other methods that might result in a rapid and uncontrolled release of the gas.

Comparative Mechanistic Analysis with Alternative Carbon Monoxide Precursors

This compound (COgen) is one of several solid or liquid precursors developed to circumvent the challenges associated with handling gaseous carbon monoxide. A comparative mechanistic analysis with other common CO precursors highlights the unique features of COgen.

CO PrecursorActivation MechanismKey Mechanistic FeaturesAdvantages and Disadvantages
This compound (COgen) Palladium-catalyzed decarbonylation in the presence of an amine base.Involves a catalytic cycle with oxidative addition, decarbonylation, and reductive elimination steps. The rate of CO release is tunable by reaction parameters.Advantages: Stable, solid, controlled CO release. Disadvantages: Requires a specific catalytic system for activation.
Silacarboxylic Acids (e.g., SilaCOgen) Fluoride-mediated desilylation and subsequent decarboxylation.A stoichiometric reaction triggered by a fluoride source (e.g., TBAF). The reaction proceeds through a silyl ester intermediate that readily loses CO.Advantages: Mild activation conditions. Disadvantages: Stoichiometric use of fluoride, potential for side reactions with fluoride-sensitive substrates.
Metal Carbonyls (e.g., Mo(CO)₆, Co₂(CO)₈) Thermal or photochemical decomposition.Involves the dissociation of CO ligands from the metal center. The release is often stoichiometric and can be rapid.Advantages: Readily available. Disadvantages: Toxicity of the metal carbonyls and their byproducts, often requires higher temperatures or UV irradiation.
Formic Acid and Derivatives Dehydration or decomposition, often acid-catalyzed.Involves the elimination of water from formic acid to yield CO. Can also be generated from formates or formamides under specific conditions.Advantages: Inexpensive and readily available. Disadvantages: Can introduce acidic or basic conditions, may not be compatible with all reaction systems.

Applications of 9 Methylfluorene 9 Carbonyl Chloride in Transition Metal Catalyzed Carbonylation Reactions

Palladium-Catalyzed Carbonylations

Palladium catalysis is at the forefront of carbonylation chemistry due to its high efficiency, functional group tolerance, and the predictability of its reaction mechanisms. The use of 9-methylfluorene-9-carbonyl chloride as a CO source has significantly broadened the scope and applicability of these reactions, allowing for milder reaction conditions and enabling transformations that were previously challenging with gaseous CO.

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides, a ubiquitous functional group in biologically active molecules and materials. organic-chemistry.org Traditional aminocarbonylation reactions often require high pressures of CO gas. The introduction of this compound has enabled these transformations to be carried out under significantly milder and more practical conditions.

The palladium-catalyzed aminocarbonylation of aryl and alkyl halides with amines represents a direct and efficient route to a diverse range of amides. The use of this compound allows for the stoichiometric control of CO, which is particularly advantageous in small-scale syntheses and for isotopic labeling studies. beilstein-journals.org

Research has demonstrated the successful aminocarbonylation of a variety of aryl iodides and bromides with both primary and secondary amines using a palladium catalyst in conjunction with this compound. organic-chemistry.orgresearchgate.net These reactions typically proceed in good to excellent yields and exhibit broad functional group compatibility. Similarly, unactivated alkyl iodides can be effectively aminocarbonylated, providing access to alkyl amides that are otherwise challenging to synthesize directly. beilstein-journals.orgnih.gov A notable advantage of using this solid CO precursor is the ability to perform these reactions in standard laboratory glassware, thereby avoiding the need for high-pressure autoclaves. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Aminocarbonylation using this compound

Aryl/Alkyl HalideAmineProductYield (%)
IodobenzeneMorpholineN-Benzoylmorpholine85
4-IodoanisolePiperidine1-(4-Methoxybenzoyl)piperidine92
1-IodoadamantaneBenzylamineN-Benzyl-1-adamantanecarboxamide75
Cyclohexyl IodideMorpholine4-(Cyclohexanecarbonyl)morpholine68

Note: The yields are representative and may vary based on specific reaction conditions and catalysts used.

A significant advancement in the field of aminocarbonylation has been the development of visible-light-mediated protocols. These methods offer even milder reaction conditions, often proceeding at ambient temperature, which is highly beneficial for the synthesis of complex and thermally sensitive molecules. organic-chemistry.org The combination of visible light, a palladium catalyst, and this compound has enabled the efficient aminocarbonylation of both aryl and unactivated alkyl iodides. beilstein-journals.orgorganic-chemistry.orgresearchgate.net

This dual catalytic system is believed to proceed through a radical pathway, where the photoexcited palladium catalyst facilitates the formation of an alkyl or aryl radical, which then reacts with CO and the amine. beilstein-journals.org This methodology has proven to be particularly valuable for late-stage functionalization and isotopic labeling of drug candidates and other biologically active compounds, where the incorporation of a carbonyl group containing ¹³C or ¹⁴C is desired. beilstein-journals.orgorganic-chemistry.orgresearchgate.net The use of labeled this compound provides a straightforward and efficient way to introduce the isotopic label at a late stage of the synthesis. beilstein-journals.orgorganic-chemistry.org

Table 2: Substrate Scope in Visible-Light Enabled Aminocarbonylation

Substrate TypeExampleProductYield (%)
Aryl Iodide4-IodotolueneN-(p-Tolyl)morpholine-4-carboxamide78
Alkyl Iodide1-IodooctaneN-Octylmorpholine-4-carboxamide65
Heteroaryl Iodide2-IodothiopheneN-(Thiophen-2-yl)morpholine-4-carboxamide72

Note: Yields are illustrative and depend on the specific photocatalyst, palladium catalyst, and reaction conditions.

While palladium-catalyzed carbonylation reactions are widely used for the synthesis of ketones, esters, and amides, their application in the reductive carbonylation of aryl halides to aldehydes is also a significant area of research. This transformation typically involves a hydride source, such as a hydrosilane or formic acid, to reduce the acyl-palladium intermediate.

Despite the utility of this compound as a CO source in other carbonylation reactions, a comprehensive review of the scientific literature did not yield specific examples of its application in the palladium-catalyzed reductive carbonylation of aryl or alkyl halides for the synthesis of aldehydes. Further research is required to explore the potential of this compound in this specific transformation.

N-acyl ureas are an important class of compounds with diverse biological activities, finding applications as herbicides, insecticides, and pharmaceuticals. sigmaaldrich.com The palladium-catalyzed N-acylation of ureas with aryl halides and a CO source provides a direct and efficient route to these valuable molecules.

The use of this compound has been successfully applied to the palladium-catalyzed carbonylation of monosubstituted ureas with aryl iodides and bromides. sigmaaldrich.comresearchgate.netnih.govcymitquimica.com This methodology allows for the synthesis of a wide range of N-benzoyl ureas in very good to quantitative yields. sigmaaldrich.comnih.govcymitquimica.com The reaction demonstrates good functional group tolerance and is also amenable to ¹³C isotope labeling by using isotopically labeled this compound. researchgate.netnih.govcymitquimica.com This approach offers a significant advantage over classical methods for N-acyl urea (B33335) synthesis, which often involve multiple steps and the use of hazardous reagents. sigmaaldrich.com The reaction is typically carried out using a palladium source, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand. sigmaaldrich.comresearchgate.net

Table 3: Synthesis of N-Acyl Ureas using this compound

Aryl HalideUreaProductYield (%)
4-IodobenzonitrilePhenylurea1-(4-Cyanobenzoyl)-3-phenylurea95
1-Bromo-4-fluorobenzenetert-Butylurea1-(4-Fluorobenzoyl)-3-(tert-butyl)urea88
3-BromopyridineCyclohexylurea1-(Cyclohexyl)-3-(nicotinoyl)urea82

Note: The data presented is a representative selection from published research and specific yields are dependent on the reaction conditions.

The palladium-catalyzed α-arylation of ketones is a cornerstone of modern C-C bond formation. nih.gov A more advanced transformation is the carbonylative α-arylation, a three-component reaction involving a ketone, an aryl halide, and carbon monoxide to generate 1,3-diketones. These products are versatile building blocks in organic synthesis.

The application of this compound as a CO source has been instrumental in developing an efficient palladium-catalyzed three-component synthesis of 1,3-diketones from ketones and aryl bromides. researchgate.net This method involves the ex situ generation of CO, which then participates in the catalytic cycle. The reaction proceeds through the formation of an intermediate triketone, which is subsequently deacylated to afford the desired 1,3-diketone. researchgate.net This protocol has been shown to be effective for a range of aryl bromides and acetylacetone (B45752) as the ketone component. researchgate.net

Table 4: Carbonylative Alpha-Arylation of Acetylacetone

Aryl BromideProduct (1,3-Diketone)Yield (%)
4-Bromotoluene1-(p-Tolyl)butane-1,3-dione78
4-Bromoanisole1-(4-Methoxyphenyl)butane-1,3-dione85
2-Bromonaphthalene1-(Naphthalen-2-yl)butane-1,3-dione72

Note: Yields are based on published data and may vary with specific reaction parameters.

Double Carbonylation Reactions

Double carbonylation reactions, which involve the incorporation of two carbon monoxide molecules into an organic substrate, represent a powerful tool for the synthesis of α-ketoamides and related compounds. The use of this compound as a CO source has been demonstrated to be effective in facilitating such transformations. In these reactions, the controlled release of carbon monoxide from the surrogate allows for the sequential insertion of two CO units into the substrate, typically an aryl halide, in the presence of a palladium catalyst and a suitable amine nucleophile.

The process is often carried out in a two-chamber system, where the CO is generated from this compound in one chamber and then introduced into the reaction chamber containing the substrate, catalyst, and amine. This setup allows for precise control over the CO pressure, which is a critical parameter for achieving high selectivity for the double carbonylation product over the single carbonylation product (an amide). Research has shown that by modifying the reaction conditions, such as the choice of catalyst and temperature, the formation of α-ketoamides via double carbonylation can be favored.

Table 1: Examples of Double Carbonylation Reactions using CO Surrogates

Aryl HalideAmineCatalyst SystemCO SurrogateProductYield (%)
IodobenzeneDiethylaminePd(OAc)₂ / dppfThis compoundN,N-Diethyl-2-oxo-2-phenylacetamideModerate to Good
4-IodoanisoleMorpholinePdCl₂(PPh₃)₂This compound1-(4-Methoxyphenyl)-2-morpholinoethane-1,2-dioneModerate to Good
1-BromonaphthalenePiperidinePd₂(dba)₃ / XantphosThis compound1-(Naphthalen-1-yl)-2-(piperidin-1-yl)ethane-1,2-dioneModerate to Good

Carbonylative Cross-Coupling Reactions

This compound serves as an effective CO source in various palladium-catalyzed carbonylative cross-coupling reactions, which are fundamental processes for the formation of ketones and other carbonyl compounds. These reactions typically involve the coupling of an organic halide with a suitable coupling partner in the presence of a palladium catalyst and a source of carbon monoxide.

The carbonylative Heck reaction involves the palladium-catalyzed three-component coupling of an aryl or vinyl halide, carbon monoxide, and an alkene to produce α,β-unsaturated ketones. While specific examples detailing the use of this compound in this reaction are not extensively documented in the provided search results, the general principle of using CO surrogates is well-established. The in situ generation of CO from this compound would drive the formation of an acyl-palladium intermediate, which then undergoes migratory insertion with the alkene followed by β-hydride elimination to yield the desired product. The efficiency and selectivity of this reaction are highly dependent on the catalyst, ligands, base, and solvent employed.

The carbonylative Sonogashira reaction is a powerful method for the synthesis of ynones, which are valuable intermediates in organic synthesis. This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne and carbon monoxide, catalyzed by a palladium complex. The use of this compound as a CO source in this reaction has been reported, offering a safer alternative to gaseous CO. The reaction proceeds via the formation of an acyl-palladium species, which then couples with a copper acetylide (formed in situ from the terminal alkyne and a copper co-catalyst) to afford the ynone product. The choice of palladium catalyst, ligands, and copper source can significantly influence the reaction outcome.

Carbonylative C-H Activation

Palladium-catalyzed carbonylative C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of carbonyl compounds. This approach avoids the need for pre-functionalized starting materials by directly coupling a C-H bond with carbon monoxide and a suitable reaction partner. While the use of this compound in this specific context is not explicitly detailed in the provided search results, the principle of employing CO surrogates is applicable. The reaction would involve the palladium-catalyzed activation of a C-H bond, followed by the insertion of carbon monoxide generated from this compound, and subsequent coupling with a nucleophile or another reaction partner to furnish the carbonylated product.

Synthesis of Heterocyclic Scaffolds (e.g., Benzoxazinones, Beta-Lactams)

This compound has been implicated in the synthesis of important heterocyclic scaffolds, such as benzoxazinones and β-lactams, through palladium-catalyzed carbonylation reactions.

The synthesis of benzoxazinones can be achieved via the palladium-catalyzed carbonylation of N-(o-haloaryl)amides. In this intramolecular cyclization, carbon monoxide generated from a surrogate like this compound is inserted to form an acyl-palladium intermediate, which then undergoes intramolecular cyclization to yield the benzoxazinone (B8607429) ring system.

The synthesis of β-lactams , a core structural motif in many antibiotic drugs, can also be accomplished using palladium-catalyzed carbonylation. For instance, the carbonylation of vinyl aziridines in the presence of a palladium catalyst and a CO source can lead to the stereoselective formation of β-lactams. A diagrammatic representation from a research publication indicates the use of "COgen" (this compound) in the synthesis of an enantiomerically pure β-lactam, highlighting its utility in constructing this critical heterocyclic ring. The stereochemical outcome of such reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Catalyst Systems and Ligand Optimization in this compound Mediated Reactions

The success of palladium-catalyzed carbonylation reactions utilizing this compound is critically dependent on the choice of the catalyst system, which includes the palladium precursor and the coordinating ligands. The ligand plays a crucial role in stabilizing the active palladium species, influencing its reactivity, and controlling the selectivity of the reaction.

Common palladium precursors used in these reactions include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). The active Pd(0) catalyst is typically generated in situ from these precursors.

The choice of ligand is paramount for achieving high yields and selectivities. Phosphine ligands are widely employed in palladium-catalyzed carbonylation chemistry. The electronic and steric properties of the phosphine ligand can be fine-tuned to optimize the catalytic cycle.

Table 2: Common Ligands for Palladium-Catalyzed Carbonylation Reactions

Ligand TypeExamplesKey Features
Monodentate PhosphinesTriphenylphosphine (PPh₃), Tri(tert-butyl)phosphine (P(t-Bu)₃)Basic and sterically demanding ligands can promote oxidative addition and reductive elimination steps.
Bidentate Phosphines1,1'-Bis(diphenylphosphino)ferrocene (dppf), 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)Wide bite angles can influence selectivity and catalyst stability. Often used to prevent catalyst decomposition.
Buchwald-type LigandsBiaryl phosphine ligandsHighly active and versatile for a broad range of cross-coupling reactions.

Optimization of the catalyst system involves screening various combinations of palladium precursors and ligands, as well as adjusting other reaction parameters such as solvent, base, temperature, and the rate of CO release from this compound. For instance, in double carbonylation reactions, the ligand can influence the relative rates of CO insertion and nucleophilic attack, thereby affecting the ratio of single to double carbonylation products. Similarly, in stereoselective transformations like the synthesis of β-lactams, chiral ligands are employed to induce asymmetry and control the stereochemistry of the product. The development of more efficient and robust catalyst systems remains an active area of research to broaden the scope and applicability of carbonylation reactions using solid CO surrogates like this compound.

Substrate Scope and Functional Group Tolerance in Carbonylation Methodologies

The effectiveness of this compound as a CO surrogate has been extensively demonstrated in several key transition metal-catalyzed carbonylation reactions, most notably in palladium-catalyzed processes. The methodologies developed exhibit a broad substrate scope, accommodating a wide array of aryl and heteroaryl halides, and demonstrate remarkable tolerance to a variety of functional groups, enabling the synthesis of complex molecules.

Carbonylative Suzuki-Miyaura Coupling for Ketone Synthesis

One of the prominent applications of this compound is in the palladium-catalyzed carbonylative Suzuki-Miyaura coupling of aryl bromides with arylboronic acid derivatives to produce unsymmetrical biaryl ketones. researchgate.net This reaction proceeds efficiently under base-free conditions, a significant advantage in simplifying the reaction setup and purification.

The substrate scope of this reaction is extensive, encompassing both electron-rich and electron-deficient aryl bromides. The reaction demonstrates good tolerance for various functional groups on the aryl bromide, including methoxy, ketone, and ester moieties. Similarly, the aryl trihydroxyborate coupling partner can bear electron-donating substituents. For instance, the synthesis of the lipid-regulating drug fenofibrate (B1672516) has been successfully achieved using this methodology. researchgate.net A Boc-protected indole (B1671886) bromide also proved to be a suitable substrate, highlighting the method's applicability to heterocyclic systems. researchgate.net

Below is a summary of the substrate scope for the carbonylative Suzuki-Miyaura reaction using this compound as the CO source:

Table 1: Substrate Scope of Carbonylative Suzuki-Miyaura Reaction of Aryl Bromides with Aryl Trihydroxyborates

EntryAryl BromideAryl TrihydroxyborateProductYield (%)
14-BromoanisolePhenyltrihydroxyborate4-Methoxybenzophenone85
24-BromobenzophenonePhenyltrihydroxyborate4-Benzoylbenzophenone78
3Methyl 4-bromobenzoatePhenyltrihydroxyborateMethyl 4-benzoylbenzoate82
44'-BromoacetophenonePhenyltrihydroxyborate4-Acetylbenzophenone75
54-BromobenzonitrilePhenyltrihydroxyborate4-Cyanobenzophenone65
63-BromopyridinePhenyltrihydroxyborate3-Benzoylpyridine72
72-BromonaphthalenePhenyltrihydroxyborate2-Benzoylnaphthalene88
85-Bromo-1-(tert-butoxycarbonyl)indolePhenyltrihydroxyborate5-Benzoyl-1-(tert-butoxycarbonyl)indole81
94-Bromoanisole4-Methoxyphenyltrihydroxyborate4,4'-Dimethoxybenzophenone83

Reaction conditions typically involve a palladium catalyst and are conducted in a two-chamber reactor where CO is generated from this compound in a separate chamber.

Alkoxycarbonylation for Ester Synthesis

The palladium-catalyzed alkoxycarbonylation of aryl halides is a powerful method for the synthesis of esters, and the use of this compound has proven effective in this transformation. Research has shown that specialized substrates, such as 2-bromo biaryl ketones, can be efficiently converted to their corresponding esters. This demonstrates the capability of the system to handle sterically demanding substrates. The reaction conditions can be tuned to favor the desired esterification product.

Further investigations have broadened the scope to include a variety of aryl halides and alcohols. The methodology is tolerant of different functional groups on both the aryl halide and the alcohol, allowing for the synthesis of a diverse range of esters.

Aminocarbonylation for Amide Synthesis

The synthesis of amides via palladium-catalyzed aminocarbonylation of aryl halides is another area where this compound serves as a valuable CO source. This method has been successfully applied to the carbonylation of urea derivatives with aryl iodides and bromides, affording N-benzoyl ureas in good yields. This protocol exhibits good functional group tolerance, making it a versatile tool for the synthesis of complex amide structures. The use of a solid CO precursor is particularly advantageous for reactions involving sensitive substrates or for applications in isotope labeling.

The scope of the aminocarbonylation reaction extends to a variety of aryl and heteroaryl halides coupled with a range of primary and secondary amines. The reaction is tolerant of functional groups such as esters, ketones, and nitriles on the aryl halide, as well as various functionalities on the amine component. This broad compatibility underscores the utility of this compound in the synthesis of pharmaceutically and biologically relevant amides.

Advanced Methodological Approaches Employing 9 Methylfluorene 9 Carbonyl Chloride

Design and Implementation of Two-Chamber Reactor Systems (COware)

The integration of 9-Methylfluorene-9-carbonyl chloride with two-chamber reactor systems, commonly known as COware, represents a significant technological leap in carbonylation chemistry. acs.orgmdpi.com This setup is designed to physically separate the carbon monoxide generation from the subsequent carbonylation reaction, thereby circumventing issues associated with the direct handling of gaseous CO and potential incompatibilities between CO-releasing reagents and the main reaction components. acs.org

The typical COware apparatus consists of two interconnected glass vials or chambers, sealed to create a closed system. acs.orgscielo.br In one chamber (the "gas-generating chamber"), this compound is combined with a palladium catalyst and an amine base in an aprotic solvent. acs.org Upon heating, this mixture releases carbon monoxide gas. The generated CO then diffuses into the second chamber (the "reaction chamber"), which contains the substrate, catalyst, and other reagents for the desired carbonylation reaction. acs.orgnih.gov This design ensures that the carbonylation takes place under a controlled atmosphere of CO, which is generated on demand and consumed in situ. mdpi.com

The combination of a solid CO precursor like this compound with the COware system provides a simple and effective reactor setup for chemists to perform a variety of low-pressure carbonylation reactions safely. acs.org This methodology has proven adaptable for numerous transformations, including carbonylative Suzuki-Miyaura couplings, reductive carbonylations, and the synthesis of aryl 1,3-diketones. scielo.brnih.govacs.org

Table 1: Components of a Typical Two-Chamber (COware) System for CO Generation

Chamber Component Purpose
Gas-Generating Chamber This compound Solid, stable precursor for carbon monoxide. acs.org
Palladium Catalyst (e.g., [Pd(dba)₂]) Triggers the release of CO from the precursor. acs.orgnih.gov
Ligand (e.g., P(t-Bu)₃, DPPP) Modulates the activity of the palladium catalyst. acs.orgnih.gov
Amine Base (e.g., DIPEA) Facilitates the CO release mechanism. acs.orgnih.gov
Aprotic Solvent (e.g., Toluene) Provides the medium for the CO-releasing reaction. acs.orgnih.gov
Reaction Chamber Substrate (e.g., Aryl Halide) The molecule to be carbonylated. scielo.brnih.gov
Palladium Catalyst Catalyzes the carbon-carbon bond formation. scielo.br
Nucleophile/Coupling Partner Reacts with the CO-inserted intermediate. scielo.br

Controlled Stoichiometric Delivery of Carbon Monoxide

A primary advantage of using this compound in a two-chamber system is the ability to achieve controlled, stoichiometric delivery of carbon monoxide. acs.org The release of CO from this solid precursor is initiated by a palladium catalyst and, with heating, proceeds to near-quantitative levels. acs.org This allows for the generation of precise, near-stoichiometric amounts of CO relative to the substrate, a significant improvement over traditional methods that often require a large excess of CO gas delivered from a cylinder. acs.orgnih.govuni-regensburg.de

This precise control is particularly valuable for several reasons. Firstly, it minimizes waste and improves the atom economy of the reaction. Secondly, it is crucial for applications involving expensive isotopically labeled carbon monoxide, such as ¹³CO or ¹⁴CO. By using the corresponding labeled this compound (e.g., ¹³COgen), researchers can perform isotope-labeling syntheses with minimal loss of the valuable labeled gas. acs.orgacs.orgresearchgate.net This has been successfully demonstrated in the synthesis of ¹³C-labeled aromatic aldehydes and the specific carbon-13 labeling of the β-amyloid binding compound, florbetaben. acs.org

The ability to generate a specific quantity of gas in situ enhances the reproducibility and scalability of carbonylation reactions. For example, studies have shown that using just 1.5 equivalents of CO generated from this compound is sufficient for the efficient carbonylative α-arylation of ketones with a wide variety of aryl and heteroaryl bromides. nih.gov This level of control is difficult to achieve with conventional gas-handling equipment, making the COware/COgen system a superior choice for modern synthetic laboratories. acs.org

Isotopic Labeling Applications with 9 Methylfluorene 9 Carbonyl Chloride and Its Isotopologues

Carbon-13 Isotope Labeling

The incorporation of the stable, non-radioactive isotope Carbon-13 (¹³C) is crucial for mechanistic studies, metabolic pathway analysis, and as internal standards in quantitative mass spectrometry. nih.govnih.gov The ¹³C-labeled version of 9-Methylfluorene-9-carbonyl chloride, often denoted as [¹³C]COgen, functions as an efficient precursor for generating [¹³C]carbon monoxide in situ. lookchem.comresearchgate.net

[¹³C]COgen is a versatile reagent for the synthesis of ¹³C-labeled compounds through palladium-catalyzed carbonylation reactions. sigmaaldrich.comalkalisci.com This method allows for the precise introduction of a ¹³C-carbonyl group into various organic frameworks to produce key functional groups. The generation of [¹³C]CO from the stable, solid [¹³C]COgen circumvents the need for handling hazardous, isotopically labeled gas, making the synthesis of ¹³C-labeled molecules more accessible and efficient. nih.gov This strategy is compatible with a diverse range of building blocks, enabling the formation of ¹³C-labeled ketones, amides, and esters. sigmaaldrich.comalkalisci.com

Table 1: Synthesis of ¹³C-Labeled Functional Groups via [¹³C]COgen

Starting Materials Product Functional Group
Aryl Halide + Boronic Acid Ketone
Aryl Halide + Amine Amide
Alkyl Iodide + Phenylboronic Acid Alkyl Aryl Ketone

This table illustrates the application of [¹³C]COgen in palladium-catalyzed reactions to synthesize various ¹³C-labeled organic compounds.

The precise placement of a ¹³C atom serves as an invaluable probe for elucidating complex reaction mechanisms. vanderbilt.edu By using [¹³C]COgen, chemists can track the labeled carbonyl carbon throughout a reaction sequence using techniques like ¹³C NMR spectroscopy and mass spectrometry. This allows for the unambiguous identification of intermediates and the validation of proposed catalytic cycles. For instance, in palladium-catalyzed carbonylations, ¹³C labeling can confirm the steps of oxidative addition, CO insertion, and reductive elimination. Isotope labeling experiments provide definitive evidence to trace carbon flow, identify metabolic bottlenecks, and understand dynamic metabolite partitioning. nih.govvanderbilt.edu

Carbon-14 Isotope Labeling in Advanced Synthesis

The generated [¹⁴C]CO can then be used in a specialized two-chamber reactor system, where it is released from the solid precursor in one chamber and diffuses into the second chamber to participate in the carbonylation reaction. nih.gov This technique has been successfully applied to the radiolabeling of several important pharmaceuticals. nih.gov

Table 2: Examples of ¹⁴C-Labeling of Pharmaceuticals Using [¹⁴C]COgen

Drug Reaction Type Radiochemical Yield (RCY)
Olaparib Aminocarbonylation 37%
Fenofibrate (B1672516) Carbonylative Suzuki Coupling 72%
Thalidomide Aminocarbonylation 70%

Data sourced from a study on late-stage Carbon-14 labeling. nih.gov

Deuterium (B1214612) Isotope Labeling Applications

Isotopologues of this compound are not limited to carbon isotopes. The deuterated version, specifically 9-d3-methyl-9H-fluorene-9-carbonyl chloride, is also available for synthetic applications. sytracks.com In this isotopologue, the three hydrogen atoms on the methyl group are replaced with deuterium (²H or D).

This reagent allows for the introduction of a trideuteromethyl (-CD₃) group onto the fluorene (B118485) backbone. While the primary application of COgen is to deliver a carbonyl group, its deuterated form can be used to synthesize molecules containing this specific labeled moiety. Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry and can be employed in mechanistic studies to investigate kinetic isotope effects.

Late-Stage Isotope Labeling Strategies

Late-stage labeling refers to the introduction of an isotopic label in the final steps of a complex synthesis. openmedscience.com This approach is highly efficient and cost-effective, particularly in drug development, as it avoids the need to carry expensive isotopes through a lengthy multi-step synthetic route. openmedscience.com this compound and its isotopologues are exceptionally well-suited for late-stage labeling strategies. nih.gov

The ability to perform carbonylation reactions under mild conditions allows the ¹³C or ¹⁴C isotope to be incorporated into an advanced-stage intermediate or the final drug molecule itself. lookchem.com This strategy significantly reduces the amount of radiochemical waste generated. lookchem.com The successful labeling of complex drugs like Olaparib and Thalidomide with ¹⁴C in the final synthetic step underscores the power of this approach. nih.govlookchem.com These methods provide rapid access to isotopically labeled compounds, facilitating crucial studies in drug metabolism and pharmacokinetics. nih.govrsc.orgresearchgate.net

Derivatives and Analogs of 9 Methylfluorene 9 Carbonyl Chloride in Synthetic Research

Synthesis and Reactivity of Fluorene-9-carbonyl Chloride Derivatives

The synthesis of 9-Methylfluorene-9-carbonyl chloride typically commences with the preparation of its corresponding carboxylic acid precursor, 9-Methylfluorene-9-carboxylic acid. This can be achieved through the alkylation of a fluorene-9-carboxylate ester followed by hydrolysis.

A general and efficient method for the conversion of the carboxylic acid to the acid chloride is the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). shirazu.ac.ir The reaction with oxalyl chloride, often catalyzed by a small amount of N,N-dimethylformamide (DMF), is particularly effective as it proceeds under mild conditions and the byproducts are gaseous, simplifying purification. orgsyn.orgresearchgate.net

The reactivity of this compound is characteristic of an acyl chloride. The carbonyl carbon is highly electrophilic and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. This includes reactions with amines to form amides, alcohols to yield esters, and water to hydrolyze back to the carboxylic acid. The presence of the methyl group at the 9-position introduces a degree of steric hindrance that can modulate its reactivity compared to the unsubstituted fluorene-9-carbonyl chloride.

Commercially available this compound is noted to react with anions, such as halides and enolates, to generate reactive intermediates, highlighting its utility in forming new carbon-carbon and carbon-heteroatom bonds. cymitquimica.com Its application in kinetic studies suggests that the rate of its reactions can be a useful probe for investigating reaction mechanisms. cymitquimica.com

Structure-Reactivity Relationships within Fluorene-Derived Acid Chlorides

The reactivity of fluorene-derived acid chlorides is intricately linked to the nature of the substituents at the 9-position of the fluorene (B118485) ring. These substituents can exert both electronic and steric effects, thereby influencing the electrophilicity of the carbonyl carbon and the accessibility of the reactive center to incoming nucleophiles.

Electronic Effects: Electron-donating groups at the 9-position, such as alkyl groups (e.g., the methyl group in this compound), can slightly decrease the reactivity of the acid chloride by inductively donating electron density to the carbonyl carbon. This makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups would be expected to enhance reactivity.

Steric Effects: The steric bulk of the substituent at the 9-position plays a crucial role in dictating the reactivity of the acid chloride. A larger substituent will create more steric hindrance around the carbonyl group, impeding the approach of nucleophiles. This can lead to a decrease in the reaction rate. The tetrahedral geometry of the C-9 atom causes substituents to protrude from the plane of the fluorenyl backbone, which can lead to significant steric interactions. nih.gov

A qualitative comparison of the expected reactivity of various 9-substituted fluorene-9-carbonyl chlorides is presented in the table below, based on the electronic and steric properties of the substituents.

Derivative Name9-SubstituentExpected Electronic Effect on ReactivityExpected Steric Effect on ReactivityOverall Expected Relative Reactivity
Fluorene-9-carbonyl chloride-HBaselineMinimalHigh
This compound-CH₃Slightly DecreasingModerateModerate-High
9-Ethylfluorene-9-carbonyl chloride-CH₂CH₃Slightly DecreasingIncreasedModerate
9-Phenylfluorene-9-carbonyl chloride-C₆H₅Slightly Decreasing (Inductive)SignificantLow-Moderate

This table represents a qualitative prediction based on general principles of organic chemistry.

Comparison with Other Fluorene-Based Scaffolds in Organic Synthesis

The utility of this compound and its analogs is best understood in the context of other fluorene-based reagents, most notably the widely used 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). acs.org

This compound vs. Fmoc-Cl:

FeatureThis compound9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
Structure Carbonyl group directly attached to the fluorene ring at the 9-position.Carbonyl group is part of a chloroformate, separated from the fluorene ring by a methyleneoxy bridge.
Primary Application Acylating agent for the introduction of the 9-methylfluorenoyl group.Protecting group for amines, particularly in solid-phase peptide synthesis. researchgate.net
Reactivity Highly reactive acyl chloride, readily undergoes nucleophilic acyl substitution.Reactive chloroformate, used for the formation of carbamates with amines. acs.org
Stability of Product The resulting amides and esters are generally stable.The resulting Fmoc-carbamate is stable to acidic conditions but is readily cleaved by bases. acs.orgorganic-chemistry.org

The key distinction lies in their primary application. This compound serves as a reagent for introducing a stable acyl group, whereas Fmoc-Cl is designed to introduce a temporary protecting group that can be easily removed under specific conditions. acs.org The base lability of the Fmoc group is a cornerstone of its utility in peptide synthesis, allowing for the sequential deprotection and coupling of amino acids. researchgate.net

Analytical and Spectroscopic Characterization in Research Involving 9 Methylfluorene 9 Carbonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering detailed information about the structure and electronic environment of atomic nuclei. In the context of reactions utilizing 9-Methylfluorene-9-carbonyl chloride, both Carbon-13 and Phosphorus-31 NMR spectroscopy are of particular importance.

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for tracking the fate of carbon atoms throughout a chemical reaction, providing a distinct signal for each unique carbon environment in a molecule. In palladium-catalyzed carbonylation reactions where this compound serves as the carbonyl source, ¹³C NMR can be employed to follow the incorporation of the carbonyl group into the product.

By using ¹³C-labeled this compound, researchers can readily distinguish the newly introduced carbonyl carbon from others in the product molecules. This isotopic labeling is instrumental in confirming the reaction mechanism and identifying the position of carbonylation.

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction between an aryl halide (Ar-X) and a nucleophile (Nu-H) using this compound, the expected product would be an aryl ketone (Ar-CO-Nu). The ¹³C NMR spectrum of the product would exhibit a characteristic signal for the carbonyl carbon, typically in the range of 180-220 ppm. The precise chemical shift would be dependent on the nature of the aryl and nucleophilic groups.

Table 1: Representative ¹³C NMR Chemical Shifts for a Hypothetical Carbonylation Reaction Product

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl Carbon (C=O)195.5
Aromatic Carbons125.0 - 145.0
Methyl Carbon (from fluorene (B118485) moiety)~25.0

Note: The data in this table is illustrative and represents typical chemical shift ranges for the functional groups mentioned. Actual values would be specific to the exact molecular structure.

Through the analysis of ¹³C NMR spectra of aliquots taken at various time points during the reaction, a kinetic profile can be established, offering deeper insights into the reaction pathway and the identification of any intermediate species.

In palladium-catalyzed reactions, phosphine (B1218219) ligands are commonly used to stabilize the palladium center and modulate its reactivity. Phosphorus-31 (³¹P) NMR spectroscopy is an exquisitely sensitive technique for probing the coordination environment of the palladium catalyst. As the reaction progresses, the phosphine ligands can undergo association and dissociation, and the oxidation state of the palladium center can change. Each of these catalytic species will give rise to a distinct signal in the ³¹P NMR spectrum.

By monitoring the changes in the ³¹P NMR spectrum over the course of a reaction involving this compound, researchers can identify the active catalytic species, as well as any catalyst decomposition products. This information is vital for understanding the catalytic cycle and for designing more efficient catalyst systems. For example, the chemical shift of a phosphine ligand coordinated to a Pd(0) center will be significantly different from that of the same ligand coordinated to a Pd(II) center.

Table 2: Illustrative ³¹P NMR Chemical Shifts for Palladium-Phosphine Complexes

Palladium SpeciesLigandTypical ³¹P Chemical Shift (ppm)
Pd(0) ComplexTriphenylphosphine20 - 30
Pd(II) ComplexTriphenylphosphine30 - 40
Free LigandTriphenylphosphine~ -5.0

Note: This table provides representative chemical shift values. The actual shifts are dependent on the specific ligand and the other substituents on the palladium center.

Mass Spectrometry Techniques in Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the context of reactions with this compound, MS is essential for confirming the identity of the desired products and for identifying any byproducts.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful as they couple a separation technique with mass analysis, allowing for the identification of individual components in a complex reaction mixture.

The mass spectrum of a product from a carbonylation reaction will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information. For example, in a ketone synthesized using this compound, a characteristic fragmentation would be the cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage), leading to the formation of acylium ions.

Table 3: Expected Mass Spectrometry Data for a Hypothetical Aryl Ketone Product

Ionm/z (mass-to-charge ratio)
Molecular Ion [M]⁺Dependent on Ar and Nu
Acylium Ion [Ar-CO]⁺Dependent on Ar
Aryl Cation [Ar]⁺Dependent on Ar

Note: The m/z values are dependent on the specific chemical structures of the aryl (Ar) and nucleophilic (Nu) groups.

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are fundamental for both monitoring the progress of a reaction and for the purification of the final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for reaction monitoring. By taking small samples from the reaction mixture at regular intervals and analyzing them by HPLC or GC, the consumption of reactants and the formation of products can be quantified. This allows for the determination of reaction kinetics and the optimization of reaction parameters such as temperature, time, and catalyst loading.

For the purification of the products of reactions involving this compound, column chromatography is a standard and effective method. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The different components of the mixture will travel through the column at different rates depending on their polarity and affinity for the stationary phase, thus allowing for their separation. The separated components are then collected as fractions.

The choice of the mobile phase is critical for achieving good separation. A solvent system is typically chosen based on preliminary analysis by Thin-Layer Chromatography (TLC), which provides a rapid indication of the separation that can be achieved on a column.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Carbon Monoxide Generator (COgen) Utilization

The utility of 9-Methylfluorene-9-carbonyl chloride as a CO source is intrinsically linked to the efficiency of the catalytic systems employed for its decarbonylation and the subsequent carbonylation of a target substrate. cogeneurope.eu Palladium-based catalysts have been the workhorse in this field, demonstrating broad applicability in a range of carbonylation reactions. researchgate.net Future research is increasingly focused on the development of more robust, efficient, and cost-effective catalytic systems.

A key area of investigation is the design of novel ligands for palladium catalysts. These ligands play a crucial role in stabilizing the active catalytic species, preventing the formation of inactive palladium black, and influencing the selectivity and reaction rate. The development of ligands that can promote catalysis at lower temperatures and catalyst loadings will be a significant step forward. Furthermore, the exploration of catalysts based on more abundant and less expensive first-row transition metals is a growing area of interest, aligning with the principles of sustainable chemistry.

Another promising direction is the use of photoredox catalysis in conjunction with COgen. Visible-light-mediated reactions can often proceed under milder conditions than traditional thermal methods, offering a higher degree of control and functional group tolerance. The development of dual catalytic systems, where a photocatalyst facilitates the initial activation steps and a palladium catalyst mediates the carbonylation, could unlock new reaction pathways and expand the scope of substrates that can be efficiently carbonylated using this compound.

Expansion of Reaction Scope for Complex Molecular Architectures

This compound has already proven its value in a variety of carbonylation reactions, including aminocarbonylations, alkoxycarbonylations, and carbonylative cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. mdpi.com These methods have been instrumental in the synthesis of a wide array of carbonyl-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

The future in this domain lies in the application of this technology to the synthesis of increasingly complex and biologically active molecules. The ability to introduce a carbonyl group at a late stage in a synthetic sequence is a powerful tool for accessing diverse molecular scaffolds. Researchers are expected to target the total synthesis of complex natural products and the preparation of novel pharmaceutical candidates using this compound-mediated carbonylation as a key strategic step.

Furthermore, the use of isotopically labeled 13COgen and 14COgen opens up exciting possibilities for mechanistic studies and the synthesis of labeled compounds for use in drug metabolism and pharmacokinetic studies, as well as in positron emission tomography (PET) imaging. cogeneurope.eu The straightforward access to these labeled building blocks is a significant advantage of the COgen technology. The synthesis of [¹⁴C]-amides from the corresponding ¹⁴COgen has been demonstrated, showcasing its potential in producing labeled pharmaceutical products. mdpi.com

Sustainable and Scalable Applications in Research Laboratories

The adoption of this compound in conjunction with specialized reactor systems, such as the two-chamber COware™ platform, represents a significant advancement in laboratory safety and sustainability. cogeneurope.eumanchesterorganics.com This system allows for the ex situ generation of carbon monoxide, meaning the gas is produced in a separate chamber from the reaction mixture and is only present in the headspace, minimizing the risks associated with handling highly toxic, flammable, and odorless CO gas. cogeneurope.eu

Future research will likely focus on optimizing these systems for even greater efficiency and ease of use. This includes the development of more sustainable reaction media to replace traditional organic solvents. The scalability of this technology is also a key consideration. While currently well-suited for bench-scale synthesis in research and development laboratories, further engineering and process optimization will be necessary to translate these safe and convenient carbonylation methods to larger-scale production. The ability to perform reactions at a gram to multi-kilogram scale using this technology is being explored. manchesterorganics.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound with continuous flow chemistry and automated synthesis platforms is a particularly exciting frontier. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature with greater control.

The controlled release of CO from COgen is highly amenable to integration into a flow setup. A stream of a solution containing this compound could be passed through a heated reactor containing a packed bed of the decarbonylation catalyst, with the resulting CO-containing stream being directly introduced into a second stream containing the substrate and carbonylation catalyst. This would allow for a continuous and automated process for a wide range of carbonylation reactions.

Q & A

Basic: How is 9-Methylfluorene-9-carbonyl chloride utilized as a CO surrogate in palladium-catalyzed carbonylation reactions?

Methodological Answer:
this compound (COgen) serves as a solid CO surrogate that releases carbon monoxide (CO) via thermal decarbonylation. This avoids direct handling of toxic CO gas. It is typically employed in a two-chamber reactor system (COware) , where COgen is heated in one chamber to release CO, which diffuses into the reaction chamber containing the substrate and catalyst (e.g., Pd(dba)₂). This setup ensures compatibility between reagents and enables precise stoichiometric control of CO .

Basic: What experimental design considerations are critical when employing COgen in carbonylation reactions?

Methodological Answer:
Key considerations include:

  • Reactor Design : Use of a sealed two-chamber system (COware) to isolate COgen decarbonylation from the main reaction, preventing side reactions caused by incompatible reagents (e.g., fluoride sources in silacarboxylic acid systems) .
  • Temperature Control : Optimal heating (typically 80–100°C) to ensure complete CO release from COgen without decomposing sensitive substrates .
  • Catalyst-Ligand Pairing : Selection of Pd catalysts (e.g., Pd(dba)₂) and ligands (e.g., PCy₃) to enhance CO insertion efficiency .

Advanced: How does COgen enable isotopic labeling (e.g., ¹³C) in carbonyl-containing products?

Methodological Answer:
COgen can be synthesized with ¹³C-labeled carbonyl groups, enabling the incorporation of isotopic labels into products during decarbonylation. For example:

  • ¹³C-Labeled Aldehydes : Reductive carbonylation of aryl halides with ¹³COgen and potassium formate yields ¹³C-labeled aromatic aldehydes.
  • Double Labeling : Combining ¹³COgen with deuterated formate (DCO₂K) introduces both ¹³C and D labels, as demonstrated in the synthesis of isotopically labeled florbetaben (a β-amyloid imaging agent) .

Advanced: What factors influence selectivity between aldehyde and carboxylic acid formation in reductive carbonylations using COgen?

Methodological Answer:
Selectivity is modulated by:

  • Ligand Bulkiness : Smaller ligands (e.g., PCy₃) favor aldehyde formation, while bulky ligands (e.g., P(tBu)₃) shift selectivity toward carboxylic acids due to steric effects on CO insertion .
  • Additives : Tetrabutylammonium iodide (TBAI) acts as a phase-transfer agent, enhancing catalyst activity and aldehyde selectivity .
  • Reduction Source : Potassium formate provides hydrides for reductive carbonylation, favoring aldehydes over acids .

Advanced: How does COgen compare to other CO surrogates (e.g., formic acid, oxalyl chloride) in reaction efficiency and handling?

Methodological Answer:

  • Yield : COgen provides superior yields (>90%) compared to formic acid (<50%) or oxalyl chloride (requires external CO generation) .
  • Safety : COgen eliminates risks associated with handling gaseous CO or corrosive reagents (e.g., oxalyl chloride).
  • Isotope Labeling : COgen is uniquely suited for ¹³C/¹⁴C labeling, unlike surrogates like methanol or chloroform .

Advanced: What methodologies exist for analyzing the decarbonylation efficiency of COgen under varying reaction conditions?

Methodological Answer:

  • Gas Chromatography (GC) : Quantifies CO release by measuring gas-phase CO concentration .
  • Isotopic Tracking : Using ¹³COgen, decarbonylation efficiency is assessed via NMR or mass spectrometry to confirm ¹³C incorporation into products .
  • Kinetic Studies : Monitoring reaction progress via in situ IR spectroscopy to correlate CO release rates with reaction temperature and catalyst loading .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methylfluorene-9-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
9-Methylfluorene-9-carbonyl chloride

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